4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C11H17NS This compound is characterized by its fused thieno and pyridine rings, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with diethyl malonate in the presence of a base, followed by cyclization to form the thieno[3,2-c]pyridine ring system .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding dihydro derivatives .
Scientific Research Applications
4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is not fully understood, but it is believed to interact with various molecular targets and pathways. Its effects are likely mediated through interactions with enzymes and receptors, leading to modulation of biological processes. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
- 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
- 4-Phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
Comparison: 4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its diethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research .
Properties
Molecular Formula |
C11H17NS |
---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
4,4-diethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H17NS/c1-3-11(4-2)9-6-8-13-10(9)5-7-12-11/h6,8,12H,3-5,7H2,1-2H3 |
InChI Key |
UHUKRKWKNRQETL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(CCN1)SC=C2)CC |
Origin of Product |
United States |
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